(1S,2S)-2-Amino-1,2-diphenyl-ethanol

Catalog No.
S1891987
CAS No.
23190-17-2
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-2-Amino-1,2-diphenyl-ethanol

CAS Number

23190-17-2

Product Name

(1S,2S)-2-Amino-1,2-diphenyl-ethanol

IUPAC Name

(1S,2S)-2-amino-1,2-diphenylethanol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m0/s1

InChI Key

GEJJWYZZKKKSEV-KBPBESRZSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)N

(1S,2S)-2-Amino-1,2-diphenyl-ethanol is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. It is characterized by the presence of an amino group and two phenyl groups attached to a carbon chain, making it a chiral compound with significant stereochemical properties. The compound typically appears as a white to light-yellow powder and has a melting point of approximately 142-144 °C . Its solubility profile indicates that it is soluble in chloroform, ethanol, and methanol, but insoluble in water .

Asymmetric Synthesis

Due to its chirality, (1S,2S)-2-Amino-1,2-diphenyl-ethanol could be a valuable scaffold for the development of asymmetric catalysts. Chiral catalysts are crucial for synthesizing enantiopure compounds, which are essential in many pharmaceutical and material science applications .

Due to its functional groups. Key reactions include:

  • Acid-Base Reactions: The amino group can act as a base, allowing the compound to form salts with acids.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amino group may engage in nucleophilic substitution reactions, particularly with electrophiles.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in biological systems.

Research indicates that (1S,2S)-2-amino-1,2-diphenyl-ethanol exhibits biological activity, particularly as an NMDA receptor antagonist. This interaction suggests potential implications for neurological studies and therapies targeting glutamatergic signaling pathways . Additionally, its chiral nature may influence its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.

Several synthesis methods have been developed for (1S,2S)-2-amino-1,2-diphenyl-ethanol:

  • Reduction of Ketones: The compound can be synthesized by reducing ketones or imines derived from phenylacetaldehyde.
  • Chiral Auxiliary Method: Utilizing chiral auxiliaries in asymmetric synthesis allows for the selective formation of the desired enantiomer.
  • Direct Amination: Direct amination of diphenyl ethanol derivatives can also yield the target compound.

Each method varies in complexity and yield, influencing its applicability in industrial settings.

(1S,2S)-2-Amino-1,2-diphenyl-ethanol has several notable applications:

  • Pharmaceuticals: Due to its biological activity as an NMDA receptor antagonist, it is explored for potential therapeutic uses in treating neurological disorders.
  • Chiral Building Block: The compound serves as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of other chiral compounds.
  • Research Tool: It is utilized in biochemical research to study receptor interactions and signaling pathways.

Studies on (1S,2S)-2-amino-1,2-diphenyl-ethanol have focused on its interactions with various receptors and enzymes. Its role as an NMDA receptor antagonist suggests that it may modulate synaptic transmission and plasticity in the central nervous system. Further interaction studies are essential to elucidate its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with (1S,2S)-2-amino-1,2-diphenyl-ethanol. Key comparisons include:

Compound NameMolecular FormulaUnique Features
(1R,2R)-2-Amino-1,2-diphenyl-ethanolC14H15NODifferent stereochemistry affecting activity
(R)-PhenylalanineC9H11NO2Amino acid structure; involved in protein synthesis
(S)-ThreonineC4H9NO3Another amino acid; different functional groups

The uniqueness of (1S,2S)-2-amino-1,2-diphenyl-ethanol lies in its specific stereochemistry and its targeted activity at the NMDA receptor compared to other similar compounds that may not exhibit such specificity or potency.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1S,2S)-2-Amino-1,2-diphenyl-ethanol

Dates

Modify: 2023-08-16

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